molecular formula C18H35ClN2O B14326803 1-Methyl-3-tetradecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 105612-59-7

1-Methyl-3-tetradecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14326803
CAS No.: 105612-59-7
M. Wt: 330.9 g/mol
InChI Key: MENVGXLHWOPKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-tetradecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound belonging to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes an imidazole ring substituted with a methyl group and a tetradecanoyl chain, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-tetradecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-methylimidazole with tetradecanoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired imidazolium salt.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-tetradecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as halides or alkoxides replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium halides or alkoxides in polar solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkoxylated imidazolium salts.

Scientific Research Applications

1-Methyl-3-tetradecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions, such as cycloadditions and polymerizations.

    Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the formulation of ionic liquids, which are employed as solvents and electrolytes in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-tetradecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazolium moiety can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The tetradecanoyl chain enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

    1-Methyl-3-octadecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride: Similar structure with an octadecanoyl chain instead of a tetradecanoyl chain.

    1-Methyl-3-dodecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride: Similar structure with a dodecanoyl chain.

Uniqueness: 1-Methyl-3-tetradecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific chain length, which influences its physical and chemical properties, such as solubility, melting point, and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

105612-59-7

Molecular Formula

C18H35ClN2O

Molecular Weight

330.9 g/mol

IUPAC Name

1-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)tetradecan-1-one;chloride

InChI

InChI=1S/C18H34N2O.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)20-16-15-19(2)17-20;/h15-16H,3-14,17H2,1-2H3;1H

InChI Key

MENVGXLHWOPKHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)N1C[NH+](C=C1)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.